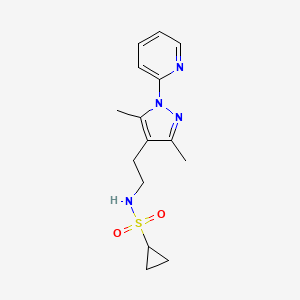

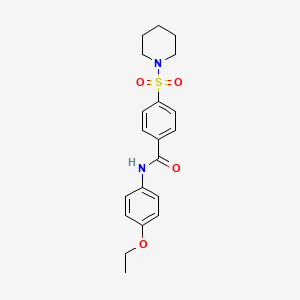

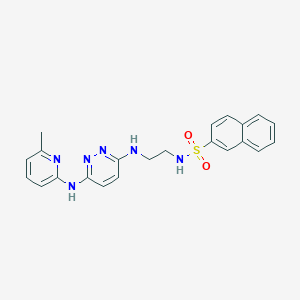

![molecular formula C18H13NO3S B2983729 N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034490-65-6](/img/structure/B2983729.png)

N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as 1-benzothiophenes . These are aromatic heterocyclic compounds containing the Benzo [b]thiophene ring system . The presence of the carboxamide scaffold in the compounds caused their a wide range of biological and medicinal activities .

Synthesis Analysis

The synthesis of such compounds involves the preparation from acyl chlorides and heterocyclic amine derivatives with good yields . The chemical structures were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is based on the benzo[b]thiophene ring system . The molecular weight of the compound is 177.23 . The InChI key is TYGRHPYGFNIRKL-UHFFFAOYSA-N .Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.223 . The storage temperature is recommended to be between 28 C .Scientific Research Applications

Synthesis and Structural Characterization

N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide and related compounds have been extensively studied for their synthesis, structural characterization, and potential applications in scientific research. One key study involves the synthesis and characterization of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide through spectroscopic techniques and elemental analyses. This compound was examined for its local and global chemical activity parameters, providing insights into its electrophilic and nucleophilic sites. The natural bond orbital (NBO) analysis offered a method for investigating bonding interactions, which is crucial for understanding the reactivity and properties of such molecules (Sukriye Cakmak et al., 2022).

Biological Applications

In the realm of biological applications, benzo[b]thiophene derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis of benzo[b]thiophene acylhydrazones, for instance, was aimed at combating multidrug-resistant Staphylococcus aureus. This led to the identification of compounds with significant antibacterial activity, highlighting the therapeutic potential of benzo[b]thiophene derivatives in addressing antibiotic resistance (Thibaut Barbier et al., 2022).

Material Science Applications

Furthermore, benzo[b]thiophene-based compounds have found applications in material science, particularly in the development of covalent organic frameworks (COFs) with built-in amide active sites. These COFs, leveraging the strong intermolecular hydrogen bonding of benzene-1,3,5-tricarboxamides, have been applied as efficient catalysts for Knoevenagel condensation, illustrating the utility of benzo[b]thiophene derivatives in catalysis and material design (Yang Li et al., 2019).

Mechanism of Action

Target of Action

The primary target of N-([2,2’-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide is STING (Stimulator of Interferon Genes), an important immune-associated protein . STING is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells . It serves as a pattern-recognition receptor (PRR) as well as an adaptor molecule .

Mode of Action

Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . This compound, as a STING agonist, increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of this compound and STING protein includes two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

Pharmacokinetics

The molecular weight of the compound is 177223 , which could influence its absorption and distribution

Safety and Hazards

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The results also show that compounds such as 1 and 3 carrying thiophene/furan carbocamide moieties could be used promising structures in the development of more potent pharmaceutical agents in the future .

properties

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3S/c20-18(17-10-12-4-1-2-6-16(12)23-17)19-11-13-7-8-15(22-13)14-5-3-9-21-14/h1-10H,11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGAOXMZKOLCTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,2'-bifuran]-5-ylmethyl)benzo[b]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

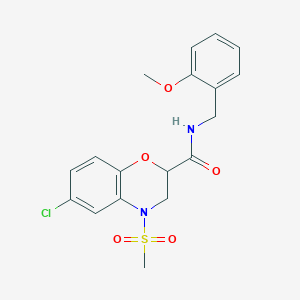

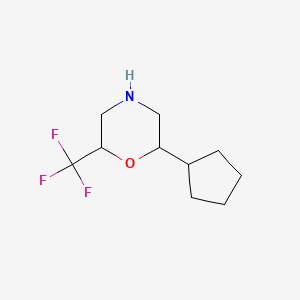

![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)

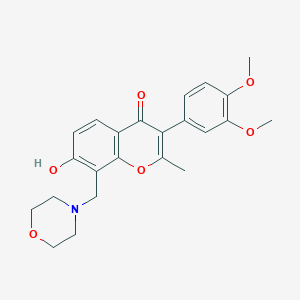

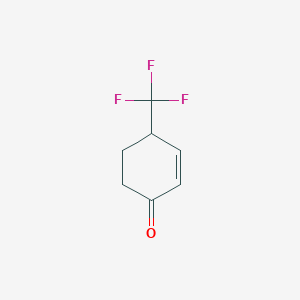

![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)

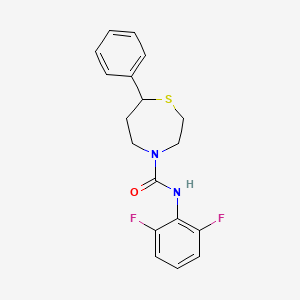

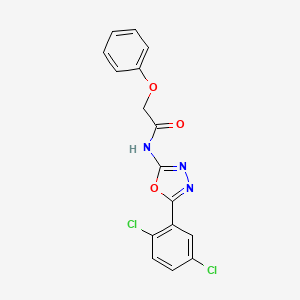

![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)

![2,4-Dimethyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2983668.png)